molecular formula C₇₇H₁₁₉N₂₁O₂₆S₃ B612537 H-DL-Ser-DL-Pro-DL-Ser-DL-Asn-DL-Ser-DL-Lys-DL-Cys(1)-DL-Pro-DL-Asp-Gly-DL-Pro-DL-Asp-DL-Cys(1)-DL-Phe-DL-Val-Gly-DL-Leu-DL-Met-NH2 CAS No. 112748-19-3

H-DL-Ser-DL-Pro-DL-Ser-DL-Asn-DL-Ser-DL-Lys-DL-Cys(1)-DL-Pro-DL-Asp-Gly-DL-Pro-DL-Asp-DL-Cys(1)-DL-Phe-DL-Val-Gly-DL-Leu-DL-Met-NH2

Cat. No. B612537
CAS RN: 112748-19-3
M. Wt: 1851.09
InChI Key:
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Description

Scyliorhinin II is a selective neurokinin-3 receptor agonist, with a Ki of 2.5 nM for neurokinin-3 receptor in rat cerebral cortex.

Scientific Research Applications

Chromatographic Analysis

The compound has been studied in the context of chromatographic analysis. Techniques like high-performance liquid chromatography (HPLC) and reversed-phase chromatography are used for the separation and identification of amino acid derivatives, including those similar to the compound . These methods are crucial for understanding the composition and structure of complex peptide chains (Mohammad & Zehra, 2008), (Toyo’oka et al., 1999).

NMR Studies in Solution

Nuclear Magnetic Resonance (NMR) studies, especially 1H-NMR and 13C-NMR, are conducted to determine the mean conformation of various amino acid derivatives in solutions like dimethyl sulfoxide (DMSO). These studies provide insights into the conformational behavior of amino acids and peptides, which is vital for understanding their biological functions and interactions (Siemion & Picur, 1988).

Peptide Synthesis and Racemization

The compound's derivatives are used in the study of peptide synthesis and racemization. Understanding the racemization process during peptide synthesis is crucial for producing peptides with the desired chirality and biological activity (Izumiya et al., 1971).

Fluorescent Labeling and Analysis

Fluorescent labeling techniques involving derivatives of amino acids, including those similar to the compound, are essential for the analysis of peptides and proteins. This approach enhances the detection and quantification of peptides in various biological samples (Jin et al., 1998).

Structural Analysis of Proteins and Peptides

The derivatives of the compound are used in structural analysis studies of various proteins and peptides. This research is fundamental in understanding the molecular architecture and function of biologically important molecules (Uehara et al., 1980).

Charge Density Studies in Amino Acids

Charge density studies in amino acids, including those structurally related to the compound, provide crucial information on the electronic structure of these biomolecules. This knowledge aids in understanding the chemical reactivity and interaction mechanisms of amino acids (Flaig et al., 2002).

Hormonal and Enzymatic Function Studies

Research involving similar amino acid sequences contributes to understanding hormonal functions and enzymatic processes. The detailed analysis of these peptides helps in elucidating the mechanisms behind various biological activities (Morgan et al., 1975).

properties

IUPAC Name

2-[15-[[6-amino-2-[[2-[[4-amino-2-[[2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-20-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]-23-(carboxymethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H119N21O26S3/c1-38(2)26-44(65(112)85-42(62(81)109)20-25-125-5)84-57(103)31-82-75(122)61(39(3)4)95-68(115)45(27-40-14-7-6-8-15-40)87-71(118)51-36-126-127-37-52(77(124)98-24-13-19-55(98)73(120)89-47(29-59(105)106)63(110)83-32-58(104)96-22-11-17-53(96)72(119)90-48(30-60(107)108)67(114)93-51)94-64(111)43(16-9-10-21-78)86-69(116)49(34-100)91-66(113)46(28-56(80)102)88-70(117)50(35-101)92-74(121)54-18-12-23-97(54)76(123)41(79)33-99/h6-8,14-15,38-39,41-55,61,99-101H,9-13,16-37,78-79H2,1-5H3,(H2,80,102)(H2,81,109)(H,82,122)(H,83,110)(H,84,103)(H,85,112)(H,86,116)(H,87,118)(H,88,117)(H,89,120)(H,90,119)(H,91,113)(H,92,121)(H,93,114)(H,94,111)(H,95,115)(H,105,106)(H,107,108)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVHHUZLTJIRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CSSCC(C(=O)N3CCCC3C(=O)NC(C(=O)NCC(=O)N4CCCC4C(=O)NC(C(=O)N2)CC(=O)O)CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H119N21O26S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1851.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-DL-Ser-DL-Pro-DL-Ser-DL-Asn-DL-Ser-DL-Lys-DL-Cys(1)-DL-Pro-DL-Asp-Gly-DL-Pro-DL-Asp-DL-Cys(1)-DL-Phe-DL-Val-Gly-DL-Leu-DL-Met-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-DL-Ser-DL-Pro-DL-Ser-DL-Asn-DL-Ser-DL-Lys-DL-Cys(1)-DL-Pro-DL-Asp-Gly-DL-Pro-DL-Asp-DL-Cys(1)-DL-Phe-DL-Val-Gly-DL-Leu-DL-Met-NH2
Reactant of Route 2
Reactant of Route 2
H-DL-Ser-DL-Pro-DL-Ser-DL-Asn-DL-Ser-DL-Lys-DL-Cys(1)-DL-Pro-DL-Asp-Gly-DL-Pro-DL-Asp-DL-Cys(1)-DL-Phe-DL-Val-Gly-DL-Leu-DL-Met-NH2
Reactant of Route 3
Reactant of Route 3
H-DL-Ser-DL-Pro-DL-Ser-DL-Asn-DL-Ser-DL-Lys-DL-Cys(1)-DL-Pro-DL-Asp-Gly-DL-Pro-DL-Asp-DL-Cys(1)-DL-Phe-DL-Val-Gly-DL-Leu-DL-Met-NH2
Reactant of Route 4
Reactant of Route 4
H-DL-Ser-DL-Pro-DL-Ser-DL-Asn-DL-Ser-DL-Lys-DL-Cys(1)-DL-Pro-DL-Asp-Gly-DL-Pro-DL-Asp-DL-Cys(1)-DL-Phe-DL-Val-Gly-DL-Leu-DL-Met-NH2
Reactant of Route 5
Reactant of Route 5
H-DL-Ser-DL-Pro-DL-Ser-DL-Asn-DL-Ser-DL-Lys-DL-Cys(1)-DL-Pro-DL-Asp-Gly-DL-Pro-DL-Asp-DL-Cys(1)-DL-Phe-DL-Val-Gly-DL-Leu-DL-Met-NH2
Reactant of Route 6
Reactant of Route 6
H-DL-Ser-DL-Pro-DL-Ser-DL-Asn-DL-Ser-DL-Lys-DL-Cys(1)-DL-Pro-DL-Asp-Gly-DL-Pro-DL-Asp-DL-Cys(1)-DL-Phe-DL-Val-Gly-DL-Leu-DL-Met-NH2

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